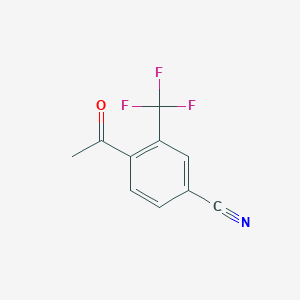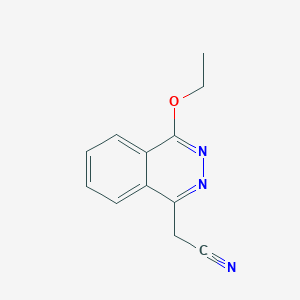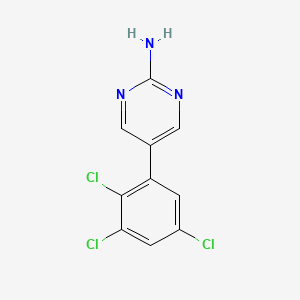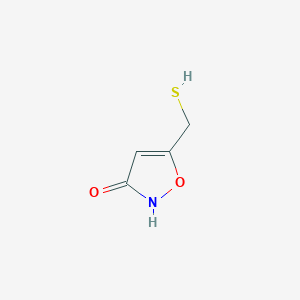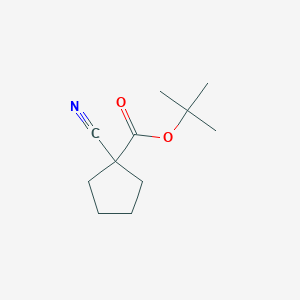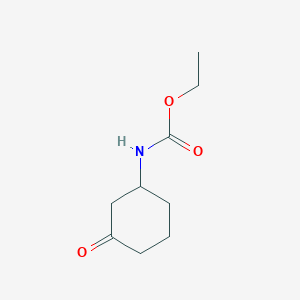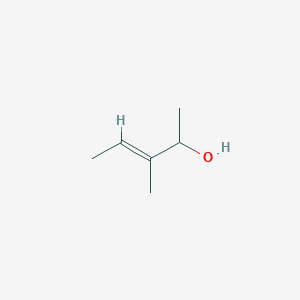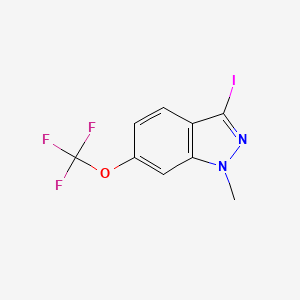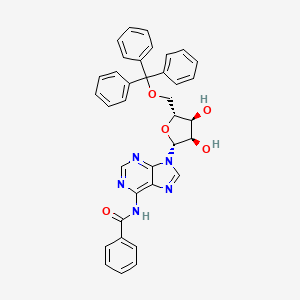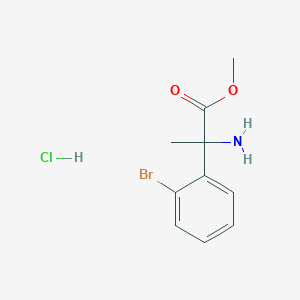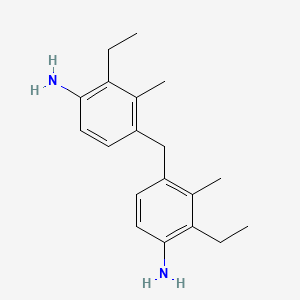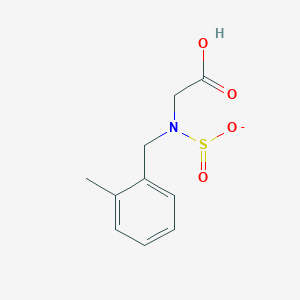
2-(N-O-Tolylmethylsulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-O-Tolylmethylsulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, with a tolyl group (a methyl-substituted phenyl group) attached to the nitrogen atom of the sulfonamide.
Métodos De Preparación
The synthesis of 2-(N-O-Tolylmethylsulfonamido)acetic acid typically involves the reaction of o-toluidine with chloromethylsulfonyl chloride to form the intermediate N-(o-tolylmethylsulfonyl)amine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(N-O-Tolylmethylsulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding sulfonamide and acetic acid.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(N-O-Tolylmethylsulfonamido)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(N-O-Tolylmethylsulfonamido)acetic acid involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(N-O-Tolylmethylsulfonamido)acetic acid can be compared with other sulfonamides, such as:
Sulfanilamide: A simple sulfonamide with a broad spectrum of antimicrobial activity.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for the treatment of bacterial infections.
Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12NO4S- |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
1-[[carboxymethyl(sulfinato)amino]methyl]-2-methylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-2-3-5-9(8)6-11(16(14)15)7-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)/p-1 |
Clave InChI |
KKFZKLPOAJUERM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1CN(CC(=O)O)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


